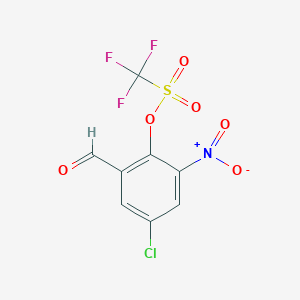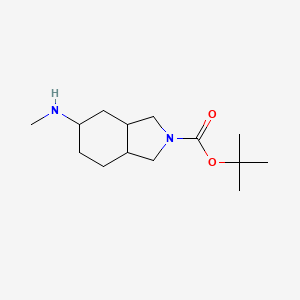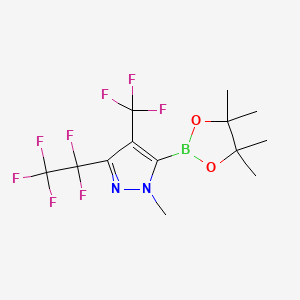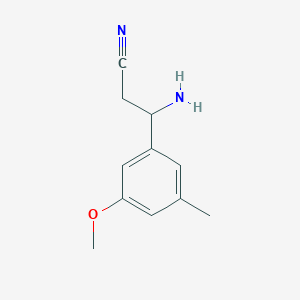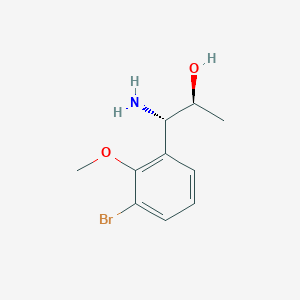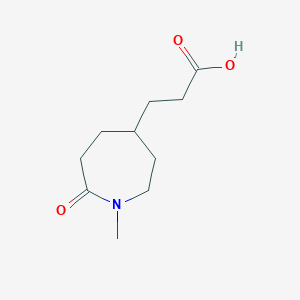
3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid is a chemical compound with a unique structure that includes a seven-membered azepane ring with a ketone group at the 7-position and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Azepane Ring: This can be achieved through a Lewis acid-catalyzed acyliminium ion allylation reaction.
Introduction of the Ketone Group: A Mitsunobu reaction can be used to introduce the ketone group at the 7-position.
Formation of the Propanoic Acid Moiety: This can be achieved through a Pd-mediated Stille–Kelly intramolecular cross-coupling reaction, followed by a CO-catalyzed Pd-mediated reductive N-heterocyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-efficiency catalysts and optimized reaction conditions to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and heteropolyoxometalates.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
Oxidation: Propionic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted azepane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid involves its interaction with various molecular targets and pathways. For example, it may exert antioxidant effects by scavenging free radicals and reducing oxidative stress . Additionally, it may interact with specific enzymes and receptors, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid can be compared with other similar compounds, such as indole derivatives and other azepane-containing molecules. These compounds share structural similarities but may differ in their biological activities and applications . For example:
Indole-3-propionic acid: Known for its antioxidant and neuroprotective properties.
Indole-3-acetic acid: A plant hormone with various biological functions.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, and medicine.
Eigenschaften
Molekularformel |
C10H17NO3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
3-(1-methyl-7-oxoazepan-4-yl)propanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-11-7-6-8(2-4-9(11)12)3-5-10(13)14/h8H,2-7H2,1H3,(H,13,14) |
InChI-Schlüssel |
LBSWUKZBCWQWHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CCC1=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


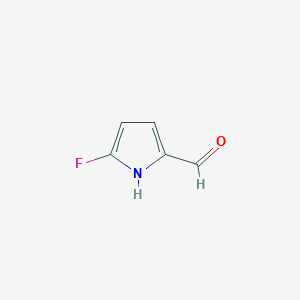
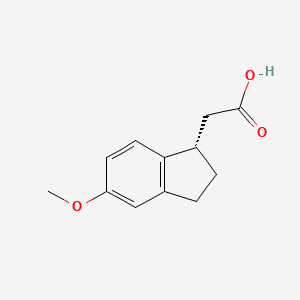
![1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031666.png)
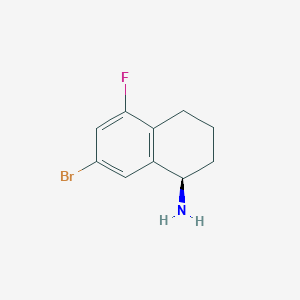
![7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13031678.png)
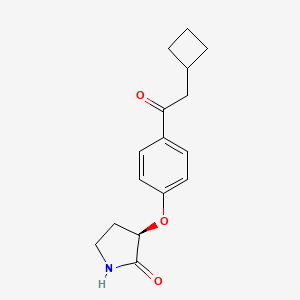
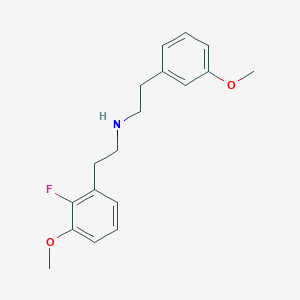
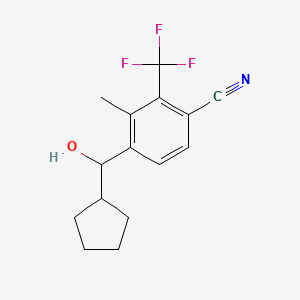
![Methyl7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B13031692.png)
